Afurolol hydrochloride, (R)-
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Overview
Description
Afurolol hydrochloride, (R)-, is a beta blocker.
Scientific Research Applications
1. Drug Delivery Systems and Solubility Enhancement
Afurolol hydrochloride, (R)-, like many pharmaceutical compounds, often faces challenges related to solubility and bioavailability. Researchers have developed various drug delivery systems to enhance its solubility and therapeutic efficacy. For instance, nanoemulsion liquid preconcentrates have been tailored for raloxifene hydrochloride (RLX), a drug with similar solubility issues, to optimize its bioavailability (Elsheikh et al., 2012). Additionally, lipid-based delivery systems have been studied for improving RLX solubility, guiding the choice of excipients in drug formulation (Teixeira et al., 2018).
2. Enhancement of Bioavailability
Researchers have developed solid lipid nanoparticles (SLNs) for drugs like RLX to increase oral bioavailability. This is achieved by improving aqueous solubility and reducing first-pass metabolism, which is a common issue with hydrochloride salts of drugs (Kushwaha et al., 2013). Similarly, liquisolid compacts have been formulated to improve dissolution behavior and intestinal permeation (Komala et al., 2015).
3. Antitumor Activity and Drug Targeting
Research has also focused on enhancing the antitumor activity of drugs like RLX, which can be relevant for Afurolol hydrochloride, (R)-. Optimized self-nanoemulsifying systems based on glyceryl behenate have shown potential for improving tumor penetration and antitumor activity (Badr-Eldin et al., 2021). Emulsomes and nano-lipid carriers have also been developed to potentiate cytotoxic and apoptotic effects in cancer cells (Aldawsari et al., 2021).
Properties
CAS No. |
91853-76-8 |
---|---|
Molecular Formula |
C15H22ClNO4 |
Molecular Weight |
315.79 |
IUPAC Name |
1(3H)-Isobenzofuranone, 7-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, hydrochloride, (R)- |
InChI |
1S/C15H21NO4.ClH/c1-15(2,3)16-7-11(17)9-19-12-6-4-5-10-8-20-14(18)13(10)12;/h4-6,11,16-17H,7-9H2,1-3H3;1H/t11-;/m1./s1 |
InChI Key |
KTIQCDLYPPAYBF-RFVHGSKJSA-N |
SMILES |
CC(C)(C)NC[C@H](COc1cccc2c1C(=O)OC2)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(R)-Afurolol hydrochloride, Afurolol hydrochloride, (R)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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